(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate

Description

Molecular Architecture and IUPAC Nomenclature

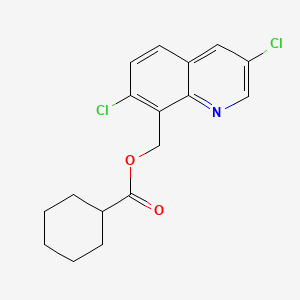

The IUPAC name “(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate” systematically describes its molecular framework. The parent structure is a quinoline ring system substituted at positions 3 and 7 with chlorine atoms. At position 8, a methylene bridge connects the quinoline nucleus to a cyclohexanecarboxylate ester group. The molecular formula is $$ \text{C}{18}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2 $$ with a molecular weight of 346.207 g/mol .

Key Structural Features:

- Quinoline Core : A bicyclic system comprising a benzene ring fused to a pyridine ring. Chlorine atoms occupy positions 3 and 7, inducing electronic effects that influence reactivity.

- Ester Functional Group : The cyclohexanecarboxylate moiety is attached via a methylene (-CH$$_2$$-) linker, creating a sterically hindered environment due to the cyclohexane ring’s chair conformation.

Table 1: Atomic Connectivity and Bonding Patterns

| Position | Substituent | Bond Type | Hybridization |

|---|---|---|---|

| 3 | Chlorine | C-Cl σ-bond | sp$$^2$$ |

| 7 | Chlorine | C-Cl σ-bond | sp$$^2$$ |

| 8 | -CH$$2$$-O-CO-C$$6$$H$$_{11}$$ | Ester linkage | sp$$^3$$/sp$$^2$$ |

The numbering follows IUPAC priorities, with the pyridine nitrogen as position 1. The ester group is named as a cyclohexanecarboxylic acid derivative, with the methylene spacer indicating an alcohol precursor.

Properties

CAS No. |

89536-07-2 |

|---|---|

Molecular Formula |

C17H17Cl2NO2 |

Molecular Weight |

338.2 g/mol |

IUPAC Name |

(3,7-dichloroquinolin-8-yl)methyl cyclohexanecarboxylate |

InChI |

InChI=1S/C17H17Cl2NO2/c18-13-8-12-6-7-15(19)14(16(12)20-9-13)10-22-17(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |

InChI Key |

KOKZLBMRXCPROE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,7-Dichloroquinoline-8-carboxylic Acid with Cyclohexanecarboxylate Alcohols

The most direct method to prepare (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate involves esterification of 3,7-dichloroquinoline-8-carboxylic acid with cyclohexanemethanol or cyclohexanecarboxylate alcohol derivatives.

- Procedure : The acid is reacted with the corresponding alcohol (e.g., cyclohexanemethanol) in the presence of a coupling agent or under reflux with acid catalysts.

- Catalysts and reagents : Commonly used reagents include triethyl phosphite (as in the preparation of ethyl 3,7-dichloroquinoline-8-carboxylate), acid chlorides, or carbodiimides to activate the acid group for ester formation.

- Reaction conditions : Refluxing in solvents such as ethanol or acetone/petroleum ether mixtures facilitates ester formation and subsequent crystallization.

- Purification : Recrystallization from ethanol or solvent mixtures yields pure ester compounds suitable for further characterization.

Nucleophilic Substitution on Haloquinoline Derivatives

An alternative approach involves nucleophilic displacement reactions on halo-substituted quinoline derivatives.

- Mechanism : The 4-chloro or 8-chloro position on quinoline can be substituted by nucleophiles such as alkoxides or thiolates derived from cyclohexanecarboxylate derivatives.

- Example : Treatment of 4-chloroquinoline with cyclohexanecarboxylate nucleophiles under basic conditions (e.g., sodium hydride in DMF) at moderate temperatures (around 50 °C) can yield the desired ester-linked quinoline derivatives.

- Advantages : This method allows for structural diversification by varying the nucleophile and can be used to introduce cyclohexanecarboxylate groups with different substitution patterns.

Use of Carbamate and Other Protecting Groups

In some synthetic routes, carbamate protecting groups are employed to facilitate selective reactions on quinoline derivatives before final esterification.

- Role of carbamates : Protect amino or hydroxyl groups during nucleophilic substitution or esterification steps, improving yields and selectivity.

- Deprotection : After the key bond formation, carbamate groups can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free ester compound.

Reaction Optimization and Yields

Analytical and Structural Characterization

- X-ray crystallography : Used to confirm the structure of quinoline esters, showing aromatic π–π stacking and hydrogen bonding interactions that stabilize the crystal lattice.

- Spectroscopic methods : NMR, IR, and mass spectrometry are employed to verify ester formation and purity.

- Chromatographic purity : HPLC analysis confirms product purity and diastereomeric ratios when applicable.

Summary of Research Findings

- The preparation of this compound primarily relies on esterification of 3,7-dichloroquinoline-8-carboxylic acid with cyclohexanecarboxylate alcohols or nucleophilic substitution on haloquinoline derivatives.

- Triethyl phosphite-mediated esterification under reflux conditions is a well-documented and effective method for related quinoline esters.

- Nucleophilic displacement reactions provide a versatile route to introduce cyclohexanecarboxylate groups with good yields and structural diversity.

- Protecting group strategies, such as carbamates, improve reaction selectivity and facilitate complex molecule synthesis.

- Purification by recrystallization and characterization by X-ray crystallography and chromatographic methods ensure high purity and structural confirmation.

Chemical Reactions Analysis

Types of Reactions: (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo substitution reactions makes it a versatile tool for labeling and modifying biomolecules.

Medicine: In medicine, derivatives of this compound have potential applications as therapeutic agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may serve as a lead compound for the development of new drugs.

Industry: In industry, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is primarily related to its interactions with biological targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylate ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Methyl Cyclohexanecarboxylate

- CAS Number : 110-42-9

- Structure : A simple ester lacking aromatic or halogenated groups.

- Properties: Exhibits a fruity/estery taste, classified as a secondary metabolite. Limited pharmacological data exist, but it is used in fragrances and flavorings .

Methyl 4-((4-Chlorophenylsulfonamido)methyl)cyclohexanecarboxylate

- Structure : Features a sulfonamide-linked 4-chlorophenyl group and cyclohexanecarboxylate.

- Synthesis : Produced via acid-catalyzed esterification, yielding water as a byproduct (green chemistry approach) .

- Characterization : XRD confirmed its crystalline structure, highlighting the role of sulfonamide in hydrogen bonding .

8-Substituted Quinoline Derivatives

- Example : 8-Substituted-1,3,7-trimethylxanthine derivatives (e.g., from ).

- Structure : Xanthine core with cyclohexyl fragments at the 8-position.

- Pharmacological Relevance : Methylxanthine derivatives are explored for their stimulant and bronchodilatory effects .

- Key Difference: The xanthine core differs significantly from quinoline, but substitution patterns at the 8-position suggest analogous strategies for modulating bioactivity.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety with dichloro substitutions and a methyl ester linked to cyclohexanecarboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

- Molecular Formula : C17H17Cl2NO2

- Molecular Weight : 348.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific signaling pathways involved in cancer progression. Its structural features enhance its interaction with various biological targets, leading to promising therapeutic applications.

The compound's mechanism of action primarily involves the modulation of apoptotic pathways and inhibition of tumor growth. Notable findings include:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

- Protein Interaction : It has been observed to increase the expression of apoptotic proteins such as caspase-3 and tumor suppressor protein P53 while downregulating proliferative markers like VEGF, PCNA, and Ki67 .

In Vitro Studies

A detailed study evaluated the cytotoxic activity of various quinoline derivatives, including this compound. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 3.1 to 23 µg/mL across different cancer cell lines.

- Morphological Changes : Treated cells displayed significant morphological alterations indicative of apoptosis, such as membrane blebbing and chromatin condensation .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,7-Dichloroquinolin-8-ol | Hydroxyl group instead of ester | Exhibits different solubility and reactivity |

| (3,7-Dichloroquinolin-8-yl)methyl 2-phenylacetate | Different acyl group (phenylacetate) | Potentially different biological activity profile |

| 3-Chloroquinoline | Lacks the dichloro substitution | Simpler structure; less potent against cancer |

The unique halogenation pattern combined with the cyclohexanecarboxylate moiety enhances its biological activity compared to simpler analogs.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- HepG2 Cell Line Study : Demonstrated significant apoptosis induction via caspase activation.

- MCF-7 Cell Line Study : Showed downregulation of Ki67 and PCNA, indicating reduced proliferation rates.

Q & A

Q. What are the primary synthetic routes for preparing (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate?

The synthesis typically involves esterification and substitution steps. A common approach is analogous to the preparation of ethyl 3,7-dichloroquinoline-8-carboxylate, where the quinoline core is functionalized via chlorination, followed by esterification with cyclohexanecarboxylic acid derivatives . For methyl cyclohexanecarboxylate intermediates, reactions with trimethylaluminum and amines under anhydrous conditions (e.g., benzene, reflux) are effective for amidation or transesterification . Key steps include monitoring via TLC and purification using column chromatography.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions on the quinoline ring and ester group .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm carbonyl (C=O) and ester (C-O) functional groups .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Diffraction (XRD) : To resolve crystallographic details, particularly for stereochemical confirmation .

- Gas Chromatography (GC) : For assessing purity and identifying volatile byproducts (e.g., dehydration products) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Respiratory protection (one-way valve), gloves, and lab coats are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis.

- Storage : Keep in airtight containers away from moisture and oxidizing agents, as esters are prone to hydrolysis and combustion .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

Competing mechanisms, such as acid-catalyzed dehydration or nucleophilic substitution, can lead to varied stereoisomers. For example, Zaitsev’s rule may not strictly apply in cyclohexane-derived systems due to steric hindrance or solvent effects, resulting in unexpected alkene ratios . Optimizing catalysts (e.g., Lewis acids like trimethylaluminum) and temperature gradients can enhance selectivity. Computational modeling (e.g., DFT) is recommended to predict transition states and regioselectivity .

Q. What methodological challenges arise in analyzing environmental degradation pathways of this compound?

Alkylated cyclohexane derivatives are persistent in soil and water, requiring advanced techniques like LC-MS/MS to detect trace degradation products (e.g., cyclohexanecarboxylic acid) . Hydrolysis studies under varying pH and temperature conditions can elucidate stability, while microbial degradation assays (e.g., using Pseudomonas spp.) assess biodegradation potential . Contradictions in degradation rates may stem from matrix effects (e.g., organic content in soil) .

Q. How can computational chemistry aid in predicting the compound’s reactivity and pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : To study interactions with biological targets (e.g., enzymes) or solvents.

- Density Functional Theory (DFT) : For calculating reaction energetics, such as ester hydrolysis activation barriers .

- ADMET Prediction : Tools like SwissADME can estimate absorption, distribution, and toxicity profiles based on logP (1.74 for methyl cyclohexanecarboxylate) and PSA (26.3 Ų) .

Q. What strategies resolve contradictions in synthetic yield data across different studies?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Byproduct Analysis : GC-MS or HPLC-MS to trace side reactions (e.g., over-alkylation or oxidation) .

- Cross-Validation : Reproducing published protocols with controlled reagent purity (e.g., anhydrous dimethylamine) to isolate variables .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Methyl Cyclohexanecarboxylate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.